molecular formula C15H17NO3S B6372680 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol CAS No. 1261917-72-9

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol

Cat. No.: B6372680
CAS No.: 1261917-72-9
M. Wt: 291.4 g/mol
InChI Key: QSVROBMHHCIGCT-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenolic group substituted with a dimethylsulfamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol (o-cresol) and 2-chloro-N,N-dimethylsulfonamide.

    Reaction: The reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism. The 2-chloro-N,N-dimethylsulfonamide reacts with 2-methylphenol in the presence of a base, such as potassium carbonate, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides, under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3) are employed to deprotonate the phenol, facilitating nucleophilic substitution.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated phenols and other substituted derivatives.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylsulfamoyl group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is unique due to the presence of both a phenolic group and a dimethylsulfamoyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(4-hydroxy-3-methylphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-10-12(8-9-14(11)17)13-6-4-5-7-15(13)20(18,19)16(2)3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVROBMHHCIGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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